molecular formula C19H17BrN4O4S2 B2428198 N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 391869-38-8

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2428198
CAS No.: 391869-38-8
M. Wt: 509.39
InChI Key: ACILQVPAWGSFBR-UHFFFAOYSA-N
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Description

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a bromoaniline moiety, and a dimethoxybenzamide group

Preparation Methods

The synthesis of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Bromoaniline Moiety: The bromoaniline moiety can be introduced by reacting the thiadiazole intermediate with 4-bromoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Dimethoxybenzamide Group: The final step involves the reaction of the intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The bromoaniline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They can be used in the development of new therapeutic agents.

    Medicine: The compound’s potential as a drug candidate has been explored due to its ability to interact with specific biological targets, making it a potential lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in key cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: This compound has a similar thiadiazole core but with a phenoxyacetamide group instead of a dimethoxybenzamide group.

    N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide: This compound also shares the thiadiazole core but has an ethylbutanamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O4S2/c1-27-14-5-3-4-13(16(14)28-2)17(26)22-18-23-24-19(30-18)29-10-15(25)21-12-8-6-11(20)7-9-12/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACILQVPAWGSFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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